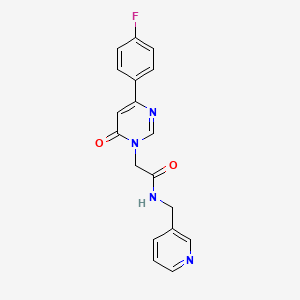

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide

Description

2-(4-(4-Fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide is a pyrimidinone-based acetamide derivative featuring a 4-fluorophenyl substituent at the 4-position of the pyrimidinone ring and a pyridin-3-ylmethyl group attached via an acetamide linker. Its molecular structure combines aromatic fluorination for enhanced metabolic stability and a pyridine moiety for improved solubility and target affinity.

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2/c19-15-5-3-14(4-6-15)16-8-18(25)23(12-22-16)11-17(24)21-10-13-2-1-7-20-9-13/h1-9,12H,10-11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLSBNNYJYELQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the fluorophenyl group and the pyridinylmethylacetamide moiety. Common synthetic routes include condensation reactions, nucleophilic substitution, and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.

Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full mechanism of action.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound’s pyrimidinone core differs from pyridazinone derivatives (e.g., 6e, 6g, 8a) in ring size and nitrogen positioning, which may influence electronic properties and binding affinity.

Fluorophenyl Substituents: Both the target compound and 6g () incorporate 4-fluorophenyl groups, a strategy to improve metabolic stability and lipophilicity.

Acetamide Linkers : The pyridin-3-ylmethyl acetamide group in the target compound contrasts with bulkier substituents in analogs (e.g., benzoxazol-2-yl in , bromophenyl in 8a). Smaller substituents may enhance blood-brain barrier penetration but reduce target specificity .

Synthetic Yields: Pyridazinone derivatives (e.g., 6e, 6g) show moderate yields (42–62%), while thioderivatives like 8a () have lower yields (10%), suggesting synthetic challenges in introducing sulfur-based groups .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Solubility Trends

Key Observations:

- Lipophilicity : The target compound’s predicted LogP (~2.5) is lower than benzoxazole () and thioderivative (8c) analogs, suggesting improved solubility due to the pyridine group .

- Bioactivity: Pyridazinone hybrids (e.g., 6g) demonstrate anti-inflammatory activity, while thioderivatives (8c) target formyl peptide receptors. The target compound’s pyrimidinone core may align with kinase inhibitors like imatinib, though direct evidence is lacking .

Biological Activity

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly focusing on its pharmacological profiles.

Chemical Structure and Properties

The compound features a pyrimidine ring with a fluorophenyl substitution and an acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 364.39 g/mol. The presence of the fluorine atom is significant as it enhances the lipophilicity and metabolic stability of the compound.

Synthesis

The synthesis of this compound involves multiple steps:

- Formation of Pyrimidine Core : The pyrimidine ring is synthesized through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.

- Introduction of Fluorophenyl Group : This is typically achieved via Suzuki-Miyaura coupling reactions.

- Acetamide Moiety Addition : A nucleophilic substitution reaction introduces the acetamide group, completing the synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The fluorophenyl group enhances binding affinity, while the pyrimidinone core facilitates interactions with biological macromolecules.

Anticonvulsant Activity

Recent studies have indicated that derivatives similar to this compound exhibit anticonvulsant properties. For example, compounds with similar structures were evaluated for their efficacy in animal models using maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models. The incorporation of fluorine was found to be crucial for enhancing anticonvulsant activity due to increased lipophilicity and better central nervous system (CNS) penetration .

Antimicrobial Activity

The compound's structural analogs have shown promising antimicrobial activity against various gram-positive bacteria and fungi. The structure-activity relationship (SAR) suggests that the presence of the fluorophenyl group is essential for antimicrobial efficacy .

Case Studies

-

Anticonvulsant Screening : In one study, several derivatives were screened for anticonvulsant activity, revealing that those containing fluorinated groups exhibited significant protective effects in MES tests .

Compound Dose (mg/kg) MES Protection Compound A 100 Yes Compound B 300 Yes Compound C 100 No -

Antimicrobial Efficacy : Another study focused on a series of fluorinated compounds, demonstrating their effectiveness against selected microbial strains, with significant inhibition zones observed in agar diffusion assays .

Compound Bacterial Strain Inhibition Zone (mm) Compound D Staphylococcus aureus 15 Compound E Escherichia coli 12

Q & A

Q. How to validate the compound’s mechanism of action in cellular models?

- Protocols :

- CRISPR Knockout : Delete putative target genes (e.g., HDAC1) and measure resistance to compound-induced apoptosis .

- Metabolomics : LC-MS-based profiling tracks changes in acetyl-CoA levels or histone acetylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.